molecular formula C14H16N2O5 B187800 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile CAS No. 56069-54-6

4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile

Cat. No. B187800
CAS RN: 56069-54-6
M. Wt: 292.29 g/mol
InChI Key: CCUQLQGKYPQTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile, also known as TMCB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine, materials science, and organic chemistry. TMCB is a cyclobutane-based compound that has two cyano groups and four methoxy groups attached to the four carbons of the cyclobutane ring.

Mechanism Of Action

The mechanism of action of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is not well understood. However, it is believed that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile exerts its effects by interacting with cellular targets such as proteins and enzymes. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile inhibits the growth of cancer cells by inducing apoptosis. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield. 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is also soluble in common organic solvents such as dichloromethane and ethanol. However, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has not been extensively studied in vivo, which may limit its potential applications in medicine.

Future Directions

There are several future directions for the study of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile. In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied for its potential anticancer properties. In addition, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be further studied as a precursor for the synthesis of MOFs and COFs with novel properties. Finally, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile could be studied for its potential applications in catalysis and other chemical reactions.

Synthesis Methods

The synthesis of 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is a complex process that involves several steps. The most common method for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile is the reaction of 2,2,3,3-tetramethoxycyclobutanone with malononitrile in the presence of a base such as potassium carbonate. The reaction yields 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile as a white solid in good yield. Other methods for synthesizing 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile have also been reported, including the reaction of cyclobutanone with malononitrile in the presence of a base and the reaction of 2,2,3,3-tetramethoxycyclobutanone with cyanoacetic acid in the presence of a base.

Scientific Research Applications

4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been extensively studied for its potential applications in various fields. In organic chemistry, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a building block for the synthesis of more complex molecules. In materials science, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicine, 4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile has been studied for its potential anticancer properties.

properties

CAS RN

56069-54-6

Product Name

4-(Furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

4-(furan-2-yl)-2,2,3,3-tetramethoxycyclobutane-1,1-dicarbonitrile

InChI

InChI=1S/C14H16N2O5/c1-17-13(18-2)11(10-6-5-7-21-10)12(8-15,9-16)14(13,19-3)20-4/h5-7,11H,1-4H3

InChI Key

CCUQLQGKYPQTOJ-UHFFFAOYSA-N

SMILES

COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC

Canonical SMILES

COC1(C(C(C1(OC)OC)(C#N)C#N)C2=CC=CO2)OC

Other CAS RN

56069-54-6

Origin of Product

United States

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